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Compound of Interest

Compound Name:
3-(N-Acetyl-N-

ethylamino)pyrrolidine

Cat. No.: B057440 Get Quote

Disclaimer: Publicly available experimental data and established protocols specifically for 3-(N-
Acetyl-N-ethylamino)pyrrolidine (CAS: 115445-29-9) are limited. This compound is primarily

recognized as a versatile intermediate in pharmaceutical synthesis and a building block in

medicinal chemistry.[1] The following application notes and protocols are based on

methodologies used for structurally similar pyrrolidine derivatives and are intended to serve as

a comprehensive guide for researchers. The provided data is hypothetical and for illustrative

purposes only.

Overview and Potential Applications
3-(N-Acetyl-N-ethylamino)pyrrolidine is a derivative of the pyrrolidine ring, a five-membered

nitrogen-containing heterocycle that is a core structure in numerous biologically active

molecules, including many FDA-approved drugs. The pyrrolidine scaffold is of significant

interest in drug discovery due to its ability to explore pharmacophore space efficiently and its

contribution to the stereochemistry of a molecule.

Based on its structural features and the applications of related compounds, 3-(N-Acetyl-N-
ethylamino)pyrrolidine holds potential for investigation in several research areas:

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel

pharmaceutical compounds, particularly in the development of analgesics and anti-

inflammatory drugs.[1]
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Neuroscience Research: Pyrrolidine derivatives are widely studied for their effects on the

central nervous system, including the investigation of neurotransmitter systems.[1] They

have been explored as sodium channel blockers and for the treatment of ischemic stroke.

Drug Delivery Systems: The compound's chemical properties may be leveraged in the

development of drug delivery formulations to enhance bioavailability and targeted delivery.[1]

Analytical Chemistry: It can be used as a standard in chromatographic and mass

spectrometry methods for the identification and quantification of related compounds.[1]

Physicochemical Properties and Safety Information
A summary of the known properties and safety information for 3-(N-Acetyl-N-
ethylamino)pyrrolidine is provided below.

Property Value Reference

CAS Number 115445-29-9 [1]

Molecular Formula C₈H₁₆N₂O [1]

Molecular Weight 156.23 g/mol [1]

Appearance
Colorless to slightly yellow

clear liquid
[1]

Purity ≥98% [1]

Density 1.04 g/cm³ [1]

Safety Precautions:

Specific safety data for 3-(N-Acetyl-N-ethylamino)pyrrolidine is not readily available. The

following precautions are based on general handling procedures for laboratory chemicals and

data for the parent compound, pyrrolidine. Researchers should always consult the most recent

Safety Data Sheet (SDS) from the supplier and perform a thorough risk assessment before

use.
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Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid

inhalation of vapors or mists.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols
The following are detailed, exemplary protocols for assessing the biological activity of

pyrrolidine derivatives in neuroscience and inflammation research. These can be adapted for

the investigation of 3-(N-Acetyl-N-ethylamino)pyrrolidine.

Protocol 1: In Vitro Neurotransmitter Reuptake
Inhibition Assay
Objective: To evaluate the potential of 3-(N-Acetyl-N-ethylamino)pyrrolidine to inhibit the

reuptake of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in a cell-based

assay. This protocol is adapted from methodologies used for screening compounds that

interact with neurotransmitter transporters.

Workflow Diagram:
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Cell Preparation

Assay Procedure

Data Analysis

Culture cells expressing
neurotransmitter transporters

Plate cells in 96-well plates

Incubate cells with compound
and fluorescent substrate

Prepare serial dilutions of
3-(N-Acetyl-N-ethylamino)pyrrolidine

Measure fluorescence intensity

Calculate % inhibition and IC50

Click to download full resolution via product page

Caption: Workflow for the in vitro neurotransmitter reuptake inhibition assay.

Materials:

Cells stably expressing the neurotransmitter transporter of interest (e.g., DAT, SERT, NET)

Cell culture medium and supplements

96-well, black, clear-bottom microplates

3-(N-Acetyl-N-ethylamino)pyrrolidine
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Fluorescent neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices)

HBSS buffer

Reference inhibitors (e.g., GBR12909 for DAT, fluoxetine for SERT)

Fluorescence microplate reader

Procedure:

Cell Plating:

Culture cells expressing the target neurotransmitter transporter to ~80-90% confluency.

Trypsinize and resuspend cells in fresh culture medium.

Plate cells at a density of 40,000-60,000 cells per well in a 96-well plate.

Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

Compound Preparation:

Prepare a stock solution of 3-(N-Acetyl-N-ethylamino)pyrrolidine in an appropriate

solvent (e.g., DMSO).

Perform serial dilutions of the stock solution in HBSS buffer to obtain a range of test

concentrations. Also, prepare dilutions of a reference inhibitor.

Assay Execution:

Prepare the fluorescent substrate and masking dye solution according to the assay kit

manufacturer's instructions.

Remove the culture medium from the cell plate and wash the cells once with HBSS buffer.

Add the diluted compound or reference inhibitor to the wells. Include wells with vehicle

control (e.g., DMSO in HBSS) and no-cell controls.

Immediately add the fluorescent substrate solution to all wells.
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Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 15-

30 minutes).

Data Acquisition and Analysis:

Measure the fluorescence intensity of each well using a bottom-read fluorescence

microplate reader with the appropriate excitation and emission wavelengths.

Subtract the average fluorescence of the no-cell control wells from all other

measurements.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

Plot the percentage of inhibition against the compound concentration and determine the

IC₅₀ value using a non-linear regression analysis.

Hypothetical Data Presentation:

Compound Target Transporter IC₅₀ (µM)

3-(N-Acetyl-N-

ethylamino)pyrrolidine
DAT 5.2

3-(N-Acetyl-N-

ethylamino)pyrrolidine
SERT > 100

3-(N-Acetyl-N-

ethylamino)pyrrolidine
NET 25.8

GBR12909 (Reference) DAT 0.01

Protocol 2: In Vitro Anti-Inflammatory Activity Assay
(Nitric Oxide Inhibition)
Objective: To assess the potential anti-inflammatory properties of 3-(N-Acetyl-N-
ethylamino)pyrrolidine by measuring its ability to inhibit nitric oxide (NO) production in

lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
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Workflow Diagram:

Cell Culture and Treatment

Griess Assay

Data Analysis

Culture RAW 264.7 macrophages

Plate cells in 96-well plates

Treat cells with compound and LPS

Collect cell culture supernatant

Add Griess reagent to supernatant

Incubate at room temperature

Measure absorbance at 540 nm

Calculate NO concentration and % inhibition

Click to download full resolution via product page
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Caption: Workflow for the in vitro anti-inflammatory (nitric oxide inhibition) assay.

Materials:

RAW 264.7 murine macrophage cell line

DMEM supplemented with 10% FBS and antibiotics

96-well cell culture plates

3-(N-Acetyl-N-ethylamino)pyrrolidine

Lipopolysaccharide (LPS) from E. coli

Griess Reagent System (Promega or equivalent)

Sodium nitrite (for standard curve)

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

Cell Plating:

Culture RAW 264.7 cells to ~80% confluency.

Plate the cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24

hours.

Compound and LPS Treatment:

Prepare serial dilutions of 3-(N-Acetyl-N-ethylamino)pyrrolidine in DMEM.

Remove the old medium from the cells and replace it with fresh medium containing the

diluted compound.

Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control

wells).
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Include control wells: cells only, cells + LPS, and cells + reference inhibitor (e.g.,

dexamethasone).

Incubate the plate for 24 hours at 37°C and 5% CO₂.

Nitrite Measurement (Griess Assay):

Prepare a sodium nitrite standard curve by diluting a stock solution in culture medium.

Carefully collect the cell culture supernatant from each well.

Add the supernatant and the nitrite standards to a new 96-well plate.

Add the components of the Griess Reagent System to each well according to the

manufacturer's protocol.

Incubate at room temperature for 10-15 minutes, protected from light.

Data Acquisition and Analysis:

Measure the absorbance at 540 nm using a microplate reader.

Determine the nitrite concentration in each sample by comparing the absorbance values to

the sodium nitrite standard curve.

Calculate the percentage of NO inhibition for each compound concentration relative to the

LPS-only control.

Determine the IC₅₀ value for NO inhibition.

It is also recommended to perform a cell viability assay (e.g., MTT assay) in parallel to

ensure that the observed inhibition of NO production is not due to cytotoxicity.

Hypothetical Data Presentation:
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Compound Concentration (µM)
NO Production (%
of LPS control)

Cell Viability (%)

3-(N-Acetyl-N-

ethylamino)pyrrolidine
1 95.2 98.5

10 72.1 97.2

50 45.8 95.1

100 23.4 92.8

Dexamethasone

(Reference)
10 15.6 99.1

Synthesis of Pyrrolidine Derivatives
The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry. A

common and versatile method for preparing the pyrrolidine ring is through [3+2] cycloaddition

reactions between an azomethine ylide and an alkene. This approach allows for the

introduction of various substituents on the pyrrolidine ring. Researchers interested in

synthesizing novel derivatives of 3-(N-Acetyl-N-ethylamino)pyrrolidine can refer to the

extensive literature on pyrrolidine synthesis for detailed methodologies.

General Synthetic Relationship Diagram:

Starting Materials
(e.g., Amino Acids, Alkenes) [3+2] Cycloaddition Substituted Pyrrolidine Core Functional Group

Interconversion
3-(N-Acetyl-N-ethylamino)pyrrolidine

and Analogs

Click to download full resolution via product page

Caption: General synthetic pathway for pyrrolidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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